REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[C:11]([O:13][CH2:14][O:15][CH3:16])=[CH:10][CH:9]=[CH:8]2)[CH3:2].CN(C)[CH:19]=[O:20].O>CCOCC.CCCCCC.C([Li])CCC>[CH2:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[C:11]([O:13][CH2:14][O:15][CH3:16])=[C:10]([CH:19]=[O:20])[CH:9]=[CH:8]2)[CH3:2]
|
Name
|
8-ethyl-1-methoxymethoxynaphthalene
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC=C2C=CC=C(C12)OCOC
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gently dropped at -20° C. in a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After agitation for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the resultant organic phase was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (5% ethyl acetate/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC=C2C=CC(=C(C12)OCOC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 253 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |